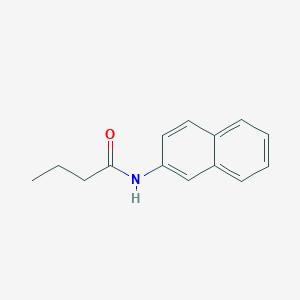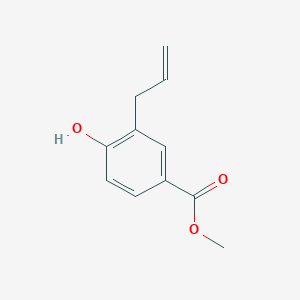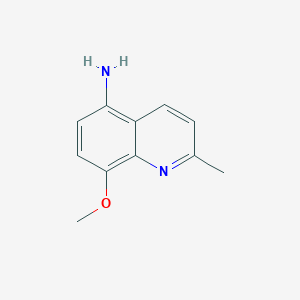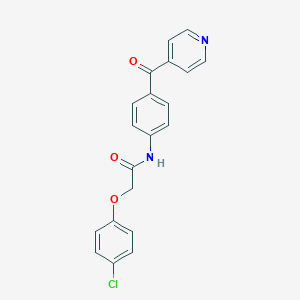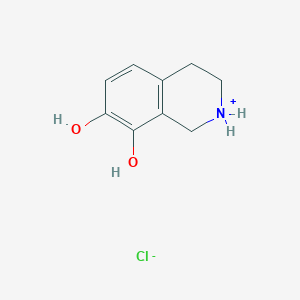![molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0](/img/structure/B182638.png)
4-[(E)-2-quinolin-4-ylethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-quinolin-4-ylethenyl]quinoline, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of caspase activity and has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
4-[(E)-2-quinolin-4-ylethenyl]quinoline acts as a competitive inhibitor of caspase activity by binding to the active site of the enzyme. It blocks the cleavage of caspase substrates, preventing the activation of downstream apoptotic pathways. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to be a reversible inhibitor, with its inhibitory effect being dependent on the concentration of the inhibitor and the substrate.
Biochemical And Physiological Effects
4-[(E)-2-quinolin-4-ylethenyl]quinoline has a variety of biochemical and physiological effects. It has been shown to prevent apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Advantages And Limitations For Lab Experiments
4-[(E)-2-quinolin-4-ylethenyl]quinoline is a potent and selective inhibitor of caspase activity, making it a valuable tool for studying the role of caspases in cellular processes. Its reversible inhibitory effect allows for the modulation of caspase activity in a controlled manner. However, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has limitations in terms of its specificity, as it has been shown to inhibit other proteases in addition to caspases. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has a short half-life in vivo, which limits its use in animal studies.
Future Directions
There are several future directions for 4-[(E)-2-quinolin-4-ylethenyl]quinoline research. One area of interest is the development of 4-[(E)-2-quinolin-4-ylethenyl]quinoline analogs with improved specificity and pharmacokinetic properties. Another area of interest is the use of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the role of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in other cellular processes, such as autophagy and necroptosis, warrants further investigation.
Synthesis Methods
The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline involves the reaction of 4-quinolinecarboxaldehyde with 4-chloroaniline to form 4-(4-chlorophenyl)quinoline-2-carbaldehyde. This intermediate is then reacted with 2-(quinolin-4-yl)ethanol in the presence of a base to form 4-[(E)-2-quinolin-4-ylethenyl]quinoline. The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline is a multi-step process that requires careful attention to detail and purification techniques to obtain a pure product.
Scientific Research Applications
4-[(E)-2-quinolin-4-ylethenyl]quinoline has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a critical role in apoptosis, inflammation, and other cellular processes. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to inhibit caspase-3, -8, and -9 activity, thereby preventing apoptosis in a variety of cell types. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting caspase-1 activity and reducing the production of pro-inflammatory cytokines.
properties
CAS RN |
5428-66-0 |
|---|---|
Product Name |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
Molecular Formula |
C20H14N2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-[(E)-2-quinolin-4-ylethenyl]quinoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+ |
InChI Key |
CZRZWBZZWIQLOK-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




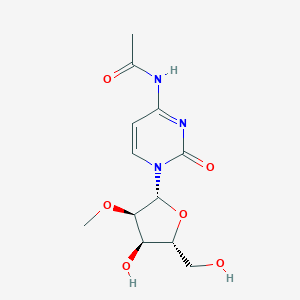
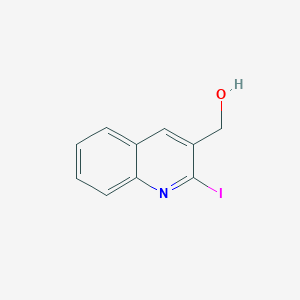
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
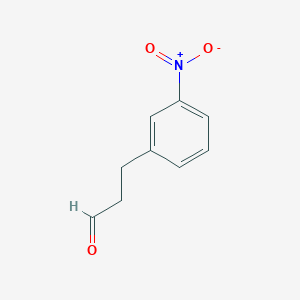
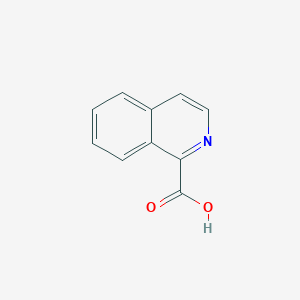
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
